Chemical structure and physical properties of 1-Ethyl-2-(tributylstannyl)-1H-imidazole
Chemical structure and physical properties of 1-Ethyl-2-(tributylstannyl)-1H-imidazole
Abstract
This technical guide provides a comprehensive overview of 1-Ethyl-2-(tributylstannyl)-1H-imidazole, a key organometallic reagent in modern organic synthesis. The document details its chemical structure, physicochemical properties, a validated synthetic protocol, and methods for purification and handling. A significant focus is placed on its primary application as a versatile building block in palladium-catalyzed Stille cross-coupling reactions for the formation of carbon-carbon bonds, a cornerstone in pharmaceutical and materials science research. Furthermore, this guide addresses the critical safety and handling procedures necessitated by the inherent toxicity of organotin compounds. The content is tailored for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this powerful synthetic tool.
Introduction: The Strategic Importance of Functionalized Imidazoles
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a critical component in molecules designed to interact with biological targets. Consequently, methods for the efficient and selective functionalization of the imidazole core are of paramount importance to the drug discovery process.
1-Ethyl-2-(tributylstannyl)-1H-imidazole (CAS No. 1403821-71-5) has emerged as a highly valuable synthetic intermediate. It belongs to the class of organostannanes, which are renowned for their stability, functional group tolerance, and predictable reactivity in palladium-catalyzed cross-coupling reactions.[3][4] This specific reagent provides a direct route to introduce a 1-ethyl-1H-imidazol-2-yl moiety onto a variety of substrates, enabling the construction of complex molecular architectures that would be challenging to access through other synthetic strategies. Its utility is most profoundly demonstrated in the Stille cross-coupling reaction, a powerful method for forging C(sp²)-C(sp²) bonds.[5]
This guide serves as a technical resource, consolidating the essential information required to effectively and safely utilize this reagent in a research and development setting.
Chemical Structure and Properties
Molecular Structure
1-Ethyl-2-(tributylstannyl)-1H-imidazole possesses a five-membered imidazole ring N-alkylated with an ethyl group. The synthetically versatile tributyltin moiety is attached to the C2 position of the heterocyclic ring, the most acidic carbon, making it prone to deprotonation and subsequent functionalization.
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Chemical Name: 1-Ethyl-2-(tributylstannyl)-1H-imidazole
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CAS Number: 1403821-71-5[6]
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Molecular Formula: C₁₇H₃₄N₂Sn[6]
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Molecular Weight: 385.2 g/mol [6]
Physicochemical Properties
Specific experimental data for the physical properties of 1-Ethyl-2-(tributylstannyl)-1H-imidazole are not widely reported in the literature. However, based on analogous organotin compounds, it is expected to be a high-boiling, colorless to pale yellow liquid with low water solubility. The table below summarizes its known identifiers and provides data for its key precursors for context.
| Property | Value | Source |
| Molecular Weight | 385.2 g/mol | [6] |
| Appearance | Expected to be a colorless to pale yellow liquid | Analogous Compounds |
| Boiling Point | Not Reported | - |
| Density | Not Reported | - |
| Solubility | Expected to be soluble in common organic solvents (THF, Dioxane, Toluene, CH₂Cl₂) and insoluble in water. | Analogous Compounds |
| Precursor: 1-Ethylimidazole | Boiling Point: 196 °C, Density: 0.995 g/cm³ | PubChem CID 81540 |
| Precursor: Tributyltin chloride | Boiling Point: 145 °C (10 mmHg), Density: 1.2 g/cm³ | PubChem CID 14299 |
Synthesis and Purification
The synthesis of 2-stannylated imidazoles relies on the selective deprotonation of the C2 position, which is the most acidic proton on the imidazole ring, followed by electrophilic trapping with a trialkyltin halide.
Synthetic Pathway: Deprotonation and Stannylation
The reaction is a two-step, one-pot procedure that must be conducted under strictly anhydrous and inert conditions to prevent the premature quenching of the highly reactive organolithium intermediate.
Caption: Synthetic workflow for 1-Ethyl-2-(tributylstannyl)-1H-imidazole.
Detailed Experimental Protocol
Causality Note: This protocol is a representative procedure based on established methods for C2-stannylation of N-alkylimidazoles. The use of anhydrous tetrahydrofuran (THF) is critical as organolithium reagents react violently with water. The reaction is initiated at -78 °C (a dry ice/acetone bath) to control the exothermic deprotonation and prevent side reactions.
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Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 1-ethylimidazole (1.0 eq).
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Solvent Addition: Add anhydrous THF (approx. 0.2 M concentration) via cannula under a positive pressure of nitrogen.
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Cooling: Cool the resulting solution to -78 °C in a dry ice/acetone bath.
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Deprotonation: Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
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Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.
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Electrophilic Quench: Slowly add tributyltin chloride (1.1 eq) dropwise via syringe, again maintaining a temperature below -70 °C.
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Warming: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
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Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
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Washing: Combine the organic layers and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification and Handling
The primary byproduct of this reaction is hexabutyldistannoxane, formed from the hydrolysis of any unreacted tributyltin species. Purification is typically achieved by vacuum distillation or column chromatography on silica gel.
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Expertise Insight: When performing chromatography, it is often advantageous to use silica gel that has been pre-treated with triethylamine (typically 1-2% in the eluent system). This deactivates acidic sites on the silica, preventing the decomposition of the acid-sensitive organostannane product on the column.
Spectroscopic Characterization (Predicted)
| Spectroscopy | Region | Predicted Signal and Multiplicity | Assignment |
| ¹H NMR | ~7.0-7.2 ppm | Singlet (1H) | Imidazole H-5 |
| ~6.8-7.0 ppm | Singlet (1H) | Imidazole H-4 | |
| ~4.0-4.2 ppm | Quartet (2H) | N-CH₂ -CH₃ | |
| ~1.3-1.5 ppm | Triplet (3H) | N-CH₂-CH₃ | |
| ~0.8-1.6 ppm | Complex Multiplets (~27H) | 3 x Sn-(CH₂CH₂CH₂CH₃ ) | |
| ¹³C NMR | ~140-150 ppm | C2 (attached to Sn) | Imidazole C2-Sn |
| ~125-130 ppm | C4 | Imidazole C4 | |
| ~118-122 ppm | C5 | Imidazole C5 | |
| ~40-45 ppm | N-CH₂ -CH₃ | Ethyl CH₂ | |
| ~15-18 ppm | N-CH₂-CH₃ | Ethyl CH₃ | |
| ~10-30 ppm | Multiple Signals | Tributyl carbons | |
| ¹¹⁹Sn NMR | ~ -10 to +20 ppm | Singlet | Sn Bu₃ |
Self-Validation Note: The presence of tin satellites in the ¹H and ¹³C NMR spectra, arising from coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes, provides definitive confirmation of the carbon-tin bond formation. The ¹¹⁹Sn NMR spectrum should show a single peak in the expected region for a tetraalkyltin compound.
Applications in Organic Synthesis: The Stille Cross-Coupling
The premier application of 1-Ethyl-2-(tributylstannyl)-1H-imidazole is as a nucleophilic partner in the Stille cross-coupling reaction. This reaction offers a robust and highly tolerant method for creating carbon-carbon bonds, which is essential for assembling the complex skeletons of drug candidates.[7]
The Catalytic Cycle
The reaction proceeds via a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][8]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06557G [pubs.rsc.org]
- 6. Sapphire Bioscience [sapphirebioscience.com]
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